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molecular formula C12H7ClF3NO2 B8728331 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenol

Cat. No. B8728331
M. Wt: 289.64 g/mol
InChI Key: NMJNUBBLJFJUKE-UHFFFAOYSA-N
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Patent
US04586953

Procedure details

The product from (e) (2 g) was heated with pyridine hydrochloride (20 g) at 170°-180° C. for 6 hours. The mixture was cooled, diluted with dilute hydrochloric acid, and extracted with ether. The ether extracts gave an oily solid which was purified by preparative thin layer chromatography using silica as the adsorbent and 6% ethanol-chloroform as the solvent.
Name
( e )
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:3]([O:12][C:13]2[CH:18]=[CH:17][C:16]([O:19]C)=[CH:15][CH:14]=2)=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.Cl.N1C=CC=CC=1>Cl>[Cl:1][C:2]1[C:3]([O:12][C:13]2[CH:18]=[CH:17][C:16]([OH:19])=[CH:15][CH:14]=2)=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:9])[F:10])[CH:7]=1 |f:1.2|

Inputs

Step One
Name
( e )
Quantity
2 g
Type
reactant
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)OC1=CC=C(C=C1)OC
Name
Quantity
20 g
Type
reactant
Smiles
Cl.N1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CUSTOM
Type
CUSTOM
Details
The ether extracts gave an oily solid which
CUSTOM
Type
CUSTOM
Details
was purified by preparative thin layer chromatography

Outcomes

Product
Name
Type
Smiles
ClC=1C(=NC=C(C1)C(F)(F)F)OC1=CC=C(C=C1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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